molecular formula C7H4FN3O2 B11910127 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11910127
M. Wt: 181.12 g/mol
InChI Key: JMJYLAGSNGCHNP-UHFFFAOYSA-N
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Description

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the fluorine atom at position 6.

    6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine at position 6.

    6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a methyl group at position 6.

Uniqueness: 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of the fluorine atom at position 6, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by a pyrazolo-pyrimidine structure, featuring a fluorine atom at the 6-position. Its molecular formula is C7H5FN4O2C_7H_5FN_4O_2 with a molecular weight of approximately 196.14 g/mol. The presence of both a carboxylic acid group and a fluorine atom contributes to its unique chemical reactivity and biological activity, making it a significant compound in medicinal chemistry and pharmaceutical applications .

Anticancer Potential

Research indicates that derivatives of 6-fluoropyrazolo[1,5-a]pyrimidine, including the compound itself, exhibit notable anticancer properties. Studies have shown that these compounds can act as selective protein inhibitors and have been evaluated for their ability to inhibit various cancer cell lines. The mechanism often involves the inhibition of kinases that are crucial for cell proliferation and survival .

Key Findings:

  • Inhibition of Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been linked to the inhibition of several kinases, including B-Raf and Pim kinases. This interaction occurs through binding to the hinge region of the ATP-binding site .
  • Cell Viability Assays: Compounds based on this scaffold have demonstrated cytotoxic effects in various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Enzymatic Inhibition

The compound has also been studied for its enzymatic inhibitory activities. It shows promise in inhibiting specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.

Inhibitory Activities:

  • Target Enzymes: The compound has shown inhibitory effects on enzymes relevant to cancer metabolism and viral replication, including interactions with RNA-dependent RNA polymerase .
  • Mechanism of Action: The mechanism typically involves binding to the active site of the target enzyme, thereby preventing substrate access and subsequent enzymatic activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Comparative studies with related compounds have highlighted how variations in substituents affect potency and selectivity.

Compound NameStructure TypeUnique Features
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acidAmino derivativeContains an amino group enhancing biological activity
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylateEster derivativeMore lipophilic, potentially better membrane permeability
6-Fluoropyrazolo[1,5-b]pyrimidineIsomeric variantDifferent ring fusion may alter biological properties

This table illustrates how different structural modifications can lead to varied biological activities, emphasizing the importance of SAR studies in drug development .

Study on Antiviral Activity

A recent study evaluated the antiviral potential of derivatives based on 6-fluoropyrazolo[1,5-a]pyrimidine against influenza viruses. The findings indicated that certain derivatives effectively inhibited viral replication at non-toxic concentrations.

Results:

  • EC50 Values: Compounds demonstrated EC50 values ranging from 7 to 25 µM against various strains of influenza A and B.
  • Cytotoxicity: Notably, these compounds exhibited minimal cytotoxicity up to concentrations of 250 µM in cell viability assays .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions using appropriate precursors under controlled conditions.

Synthesis Methods:

  • Common Reactions: The synthesis often includes reactions such as electrophilic fluorination and cyclization with biselectrophilic compounds .
  • Characterization Techniques: Characterization is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm structure and purity .

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13)

InChI Key

JMJYLAGSNGCHNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)F

Origin of Product

United States

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